molecular formula C22H20N2O6 B12498143 Fmoc-L-alanine succinimidyl ester

Fmoc-L-alanine succinimidyl ester

Cat. No.: B12498143
M. Wt: 408.4 g/mol
InChI Key: FZBMNXOJLBTQHV-UHFFFAOYSA-N
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Description

Fmoc-L-alanine succinimidyl ester: is a derivative of L-alanine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is activated by the succinimidyl ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-L-alanine succinimidyl ester typically involves the reaction of Fmoc-protected L-alanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using automated systems for precise control of reaction parameters and employing green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: : Fmoc-L-alanine succinimidyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Fmoc-L-alanine succinimidyl ester is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and activation of amino acids, facilitating the stepwise assembly of complex peptide sequences .

Biology: : In biological research, this compound is used to create peptide-based probes and inhibitors that can interact with specific proteins or enzymes. These tools are valuable for studying protein function and interactions .

Medicine: : this compound is employed in the development of peptide-based therapeutics. These peptides can act as drugs or drug delivery systems, targeting specific cells or tissues in the body .

Industry: : In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. Its stability and reactivity make it an essential reagent in the production of high-purity peptides .

Mechanism of Action

The mechanism of action of Fmoc-L-alanine succinimidyl ester involves the activation of the carboxyl group of L-alanine by the succinimidyl ester, making it highly reactive towards nucleophiles. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to expose the free amino group for further reactions. This allows for the selective formation of peptide bonds and the stepwise assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-L-glycine succinimidyl ester
  • Fmoc-L-valine succinimidyl ester
  • Fmoc-L-lysine succinimidyl ester

Comparison: : Fmoc-L-alanine succinimidyl ester is unique due to its specific reactivity and stability. Compared to other Fmoc-protected amino acid succinimidyl esters, it offers a balance of reactivity and ease of handling, making it suitable for a wide range of peptide synthesis applications. Its smaller side chain compared to valine or lysine derivatives allows for less steric hindrance during reactions, facilitating the synthesis of complex peptides .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBMNXOJLBTQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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